molecular formula C15H17Cl2N3O4 B2737859 Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride CAS No. 1361028-94-5

Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2737859
CAS No.: 1361028-94-5
M. Wt: 374.22
InChI Key: ACQRLLJPUMAMFD-KATIXKQHSA-N
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Description

Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride (CAS: 1361028-94-5) is a heterocyclic compound with a molecular formula of C₁₅H₁₇Cl₂N₃O₄ and a molecular weight of 374.22 g/mol . It features a pyrrolidine ring substituted with a quinoxaline moiety bearing chloro and methoxy groups at positions 3 and 7, respectively. The compound is provided as a hydrochloride salt to enhance solubility and stability. It is classified as a research-grade chemical with a purity >98%, intended for in vitro or preclinical studies, and is stored at 2–8°C .

Properties

IUPAC Name

methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4.ClH/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;/h3-5,9,12,17H,6-7H2,1-2H3;1H/t9-,12+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQRLLJPUMAMFD-KATIXKQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)O[C@@H]3C[C@H](NC3)C(=O)OC)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride typically involves a multi-step reaction process:

  • Initial Quinoline Formation: : Starting from readily available aromatic amines, a quinoxaline ring is constructed through a condensation reaction with a diketone under acidic conditions.

  • Substitution Reaction: : The resultant quinoxaline is then chlorinated using reagents like phosphorus pentachloride (PCl5) to introduce the chlorine atom.

  • Methoxylation: : A methoxyl group is introduced through reaction with methanol in the presence of a strong base such as sodium hydride (NaH).

  • Pyrrolidine Ring Formation: : The pyrrolidine moiety is introduced by the reaction of an appropriate amine with the quinoxaline derivative under specific temperature and pressure conditions.

  • Esterification and Salt Formation: : The final methyl ester is formed, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-efficiency. Large-scale reactors and continuous flow processes are often utilized to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation at the methoxy group, leading to the formation of an aldehyde or carboxylic acid.

  • Reduction: : Reduction at the chlorine-substituted quinoxaline can yield various hydrogenated derivatives.

  • Substitution: : The chlorine and methoxy groups can be targets for nucleophilic substitution, introducing a variety of functional groups depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3 under acidic conditions.

  • Reduction: : H2/Pd-C (Palladium on Carbon), NaBH4.

  • Substitution: : Sodium methoxide, Grignard reagents for specific group introduction.

Major Products Formed

  • Oxidation: : Formation of quinoxaline aldehydes and acids.

  • Reduction: : Hydrogenated quinoxalines.

  • Substitution: : Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

Antiplatelet Activity

Recent studies have indicated that compounds similar to methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride exhibit significant antiplatelet activity. The compound has been evaluated for its efficacy as a P2Y12 antagonist, which is crucial in preventing thrombotic events. Research shows that modifications in the chemical structure can enhance the potency and reduce the risk of bleeding associated with traditional antiplatelet therapies like clopidogrel .

Anticancer Properties

The quinoxaline moiety present in the compound suggests potential anticancer properties. Quinoxaline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Preliminary data indicate that methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine derivatives could be explored further as anticancer agents .

Case Study 1: Antiplatelet Efficacy

In a study published in PubMed, researchers tested a series of quinoxaline derivatives, including methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine compounds, for their ability to inhibit platelet aggregation. The results demonstrated that these compounds exhibited nanomolar potency, indicating their potential as effective antiplatelet agents with a favorable therapeutic window .

Case Study 2: Cancer Cell Line Studies

A separate investigation assessed the cytotoxic effects of methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine derivatives on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and promote apoptosis through the activation of specific apoptotic pathways. This suggests a promising avenue for further research into their use as chemotherapeutic agents .

Data Table: Summary of Key Findings

ApplicationFindingsSource
Antiplatelet ActivityExhibits nanomolar potency as P2Y12 antagonistsPubMed
Anticancer PropertiesInduces apoptosis in cancer cell linesGLP Bio
Structural ModificationsEnhances efficacy and reduces bleeding riskPubMed

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its mechanism of action often involves the inhibition of specific enzymatic pathways, disruption of DNA synthesis, and modulation of signal transduction processes. The unique structural features of the compound enable it to bind effectively to these molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 3-chloro group on the quinoxaline ring (vs. The methoxy group in both the target and 12a contributes to moderate solubility but differs in steric bulk.
  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 12a, though heating and sonication are still required . Compound 7c, with a pyrazolo-pyridine core, exhibits higher melting point (236–237°C), suggesting greater crystallinity and lower solubility .
  • Molecular Weight : The target compound (374.22 g/mol) is significantly smaller than 12a (621.71 g/mol), which may favor better pharmacokinetic properties such as absorption and distribution .

Biological Activity

Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1361028-94-5
  • Molecular Formula : C15H17ClN3O4
  • Molecular Weight : 374.22 g/mol
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the quinoxaline moiety suggests potential activity as a kinase inhibitor, which could interfere with cancer cell proliferation and survival. In particular, quinoxaline derivatives are known for their roles in modulating pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties.

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
    • Another investigation revealed that the compound modulated key signaling pathways such as PI3K/Akt and MAPK, leading to reduced cell viability and increased apoptosis .
  • In Vivo Studies :
    • Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. Histological examinations indicated increased apoptosis in tumor tissues, supporting its potential as an effective anticancer agent .
Study TypeCell Line/ModelKey Findings
In VitroMCF-7 (Breast)Induced apoptosis; inhibited growth
In VitroA549 (Lung)Modulated PI3K/Akt pathway; reduced viability
In VivoMouse xenograftTumor size reduction; increased apoptosis

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties.

  • Mechanism :
    • The quinoxaline structure is associated with neuroprotection against excitotoxicity, potentially through NMDA receptor antagonism .
  • Research Findings :
    • Experimental models of neurodegeneration exhibited improved cognitive function and reduced neuronal loss when treated with the compound, indicating a protective effect against neurotoxic agents .

Safety and Toxicology

Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Preliminary toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal studies .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride?

Answer:

  • Key steps :
    • Nucleophilic substitution : The quinoxaline core requires regioselective substitution at the 2-position with a pyrrolidine-oxy group. Use anhydrous conditions and catalytic bases (e.g., K2_2CO3_3) to minimize hydrolysis of the methoxy group .
    • Chiral resolution : The (2S)-pyrrolidine stereocenter necessitates enantioselective synthesis, such as asymmetric catalysis or resolution via diastereomeric salt formation .
    • Salt formation : Hydrochloride salt preparation involves titration with HCl in a polar aprotic solvent (e.g., acetonitrile) under controlled pH .
  • Yield optimization : Monitor reaction progress via HPLC or TLC, and purify intermediates using column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) .

Basic: How can the stereochemical integrity of the (2S)-pyrrolidine moiety be validated during synthesis?

Answer:

  • Analytical methods :
    • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>98%) .
    • NMR spectroscopy : 1^1H-NMR coupling constants (e.g., vicinal protons on the pyrrolidine ring) and NOESY correlations verify spatial arrangements .
    • X-ray crystallography : Resolve crystal structures of intermediates (e.g., quinoxaline derivatives) to confirm absolute configuration .

Advanced: What experimental protocols ensure the stability of this compound under varying pH and temperature conditions?

Answer:

  • Stability studies :
    • pH-dependent degradation : Prepare buffered solutions (pH 1–13), incubate at 25–60°C, and quantify degradation products via LC-MS. The hydrochloride salt is prone to hydrolysis in alkaline conditions (pH > 9) .
    • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) .
    • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent photolytic cleavage of the methoxy group .

Advanced: How can computational modeling predict the reactivity of the quinoxaline-pyrrolidine linkage?

Answer:

  • Methods :
    • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-O bond between quinoxaline and pyrrolidine. Substituents (e.g., 3-chloro, 7-methoxy) influence electron density and stability .
    • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess conformational flexibility of the pyrrolidine ring .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Assay design :
    • Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, MAPK) using fluorescence-based assays (IC50_{50} determination) .
    • Cellular uptake : Radiolabel the compound with 3^3H or 14^{14}C and measure intracellular accumulation in cancer cell lines .
    • Structure-activity relationship (SAR) : Modify substituents (e.g., chloro → fluoro) and correlate with activity trends .

Basic: What analytical methods are recommended for quantifying trace impurities in bulk samples?

Answer:

  • Impurity profiling :
    • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H2_2O/MeCN) to detect residual solvents (e.g., DMF) or byproducts (e.g., dechlorinated quinoxaline) .
    • GC-FID : Quantify volatile impurities (e.g., methyl esters) with a DB-5 column .
    • Elemental analysis : Verify chloride content (theoretical: ~19.7%) via titration .

Advanced: How can contradictions in reported biological data for this compound be resolved?

Answer:

  • Root-cause analysis :
    • Batch variability : Compare impurity profiles (HPLC) and crystallinity (PXRD) across batches .
    • Assay conditions : Standardize cell lines, serum concentrations, and incubation times .
    • Solubility artifacts : Pre-dissolve in DMSO (<0.1% v/v) and confirm solubility in assay buffers .

Advanced: What computational tools can model the compound’s interaction with biological targets?

Answer:

  • Software pipelines :
    • Molecular docking (AutoDock Vina) : Predict binding poses to ATP-binding pockets using homology models .
    • QM/MM simulations : Study electronic interactions (e.g., halogen bonding with 3-chloro substituent) .
    • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors on pyrrolidine) .

Advanced: How to identify degradation products under accelerated stability conditions?

Answer:

  • Forced degradation :
    • Acid/base hydrolysis : Expose to 0.1M HCl/NaOH (70°C, 24h) and analyze via LC-QTOF-MS. Major products include free pyrrolidine and demethylated quinoxaline .
    • Oxidative stress : Treat with H2_2O2_2 (3% v/v) to detect sulfoxide or N-oxide derivatives .

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